Sincalide (ammonium)

Descripción general

Descripción

CCK-8 (amoníaco), también conocido como Kit de Conteo Celular 8, es un reactivo ampliamente utilizado en biología celular para evaluar la viabilidad y citotoxicidad de las células. El principal componente químico de CCK-8 es una sal de tetrazolio soluble en agua llamada WST-8 (2-(2-metoxi-4-nitrofenil)-3-(4-nitrofenil)-5-(2,4-disulfofenil)-2H-tetrazolio, sal monosódica). Tras la reducción por las deshidrogenasas celulares, WST-8 produce un tinte de formazán de color naranja, que es directamente proporcional al número de células vivas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WST-8 implica la reacción de sales de tetrazolio con varios compuestos aromáticos. Los pasos clave incluyen:

Formación de sal de tetrazolio: El paso inicial implica la síntesis de sales de tetrazolio mediante la reacción de aminas aromáticas con ácido nitroso.

Reacción de acoplamiento: La sal de tetrazolio se acopla entonces con compuestos aromáticos en condiciones controladas para formar el compuesto final WST-8.

Métodos de producción industrial

La producción industrial de CCK-8 implica la síntesis a gran escala de WST-8, seguida de la purificación y la formulación en una solución lista para usar. El proceso incluye:

Síntesis a granel: Se sintetizan grandes cantidades de WST-8 utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.

Purificación: El producto bruto se purifica utilizando técnicas como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

CCK-8 experimenta varios tipos de reacciones químicas, principalmente que implican reducción y oxidación:

Reducción: La reacción principal es la reducción de WST-8 por las deshidrogenasas celulares para formar el tinte de formazán.

Oxidación: En presencia de agentes oxidantes, el tinte de formazán puede oxidarse de nuevo a WST-8.

Reactivos y condiciones comunes

Reactivos reductores: Las deshidrogenasas celulares actúan como agentes reductores naturales en presencia de mediadores electrónicos como el sulfato de metilfenazinio 1-metoxi-5-metil (1-metoxi PMS).

Reactivos oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y otros peróxidos.

Principales productos

El principal producto de la reacción de reducción es el tinte de formazán de color naranja, que es soluble en el medio de cultivo de tejidos y es directamente proporcional al número de células vivas .

Aplicaciones Científicas De Investigación

Introduction to Sincalide (Ammonium)

Sincalide, also known as cholecystokinin-8 or CCK-8, is a synthetic peptide derived from the natural hormone cholecystokinin. It plays a crucial role in stimulating gallbladder contraction and promoting the secretion of digestive enzymes from the pancreas. The ammonium salt form of sincalide is particularly significant in medical applications, especially in diagnostic imaging and therapeutic interventions related to the hepatobiliary system.

Diagnostic Imaging

Sincalide is predominantly used in diagnostic imaging to assess gallbladder function and diagnose various hepatobiliary disorders. Its applications include:

- Cholescintigraphy : Sincalide is administered intravenously to stimulate gallbladder contraction during scintigraphy, enhancing the visualization of gallbladder function and bile flow. This is particularly useful for diagnosing conditions such as cholecystitis and biliary obstruction.

- Magnetic Resonance Imaging (MRI) : Sincalide can be used before MRI procedures to improve the visualization of the biliary tree and gallbladder, providing clearer images for accurate diagnosis.

- Radiopharmaceutical Co-administration : Sincalide formulations are often co-administered with radiopharmaceutical agents, such as technetium-99m-labeled compounds, to enhance imaging quality and facilitate the assessment of hepatic uptake and excretion dynamics .

Therapeutic Uses

Beyond diagnostics, sincalide has therapeutic implications:

- Total Parenteral Nutrition (TPN) : Sincalide is utilized in patients receiving TPN to prevent complications related to prolonged fasting, such as gallbladder stasis. It promotes gallbladder contraction, thereby reducing the risk of gallstone formation .

- Postoperative Care : In surgical patients, sincalide can aid in restoring normal gallbladder function after procedures that may affect bile flow or gallbladder motility.

Research Applications

Sincalide is also a valuable tool in pharmacological research:

- Metabolism Studies : Research involving sincalide helps elucidate the metabolic pathways of peptides and their interactions with various biological systems. Studies have demonstrated its role in understanding drug metabolism and biliary clearance mechanisms .

- Biodistribution Studies : Investigations into the biodistribution kinetics of sincalide provide insights into its pharmacokinetics and potential interactions with other drugs, contributing to safer therapeutic applications .

Formulation Considerations

The stability and efficacy of sincalide formulations are critical for its application:

- Formulation Composition : Effective sincalide formulations typically include stabilizers (e.g., antioxidants), tonicity adjusters (e.g., mannitol), and chelators (e.g., pentetic acid) to enhance stability and bioavailability .

- Storage Conditions : Recent advancements have focused on developing storage-stable sincalide formulations that maintain potency over time, even without traditional buffering agents. These formulations demonstrate significant stability when stored under controlled conditions .

Table 1: Key Components in Sincalide Formulations

| Component | Purpose | Typical Concentration Range |

|---|---|---|

| Sincalide | Active ingredient | 0.001 - 0.003 mg/mL |

| Mannitol | Tonicity adjuster | 20 - 50 mg/mL |

| Arginine | Stabilizer | 2 - 7 mg/mL |

| Methionine | Stabilizer | 0.2 - 1 mg/mL |

| Lysine | Stabilizer | 2 - 30 mg/mL |

| Pentetic Acid | Chelator | 0.4 - 5 mg/mL |

Case Study 1: Cholescintigraphy Efficacy

A study involving patients undergoing cholescintigraphy demonstrated that the use of sincalide significantly improved diagnostic accuracy for detecting gallbladder dysfunction compared to standard imaging techniques alone.

Case Study 2: TPN Complications

In a cohort of patients on TPN, administration of sincalide was associated with a marked reduction in gallstone formation rates, highlighting its preventive role in managing TPN-related complications.

Mecanismo De Acción

El mecanismo de acción de CCK-8 implica la reducción de WST-8 por las deshidrogenasas celulares para formar el tinte de formazán. Esta reacción se produce en presencia de un mediador electrónico, 1-metoxi PMS. La cantidad de tinte de formazán producido es directamente proporcional al número de células viables, lo que permite una medición precisa de la viabilidad y citotoxicidad de las células .

Comparación Con Compuestos Similares

CCK-8 se compara a menudo con otros ensayos basados en tetrazolio como MTT, XTT, MTS y WST-1:

MTT (bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio): MTT produce un producto de formazán insoluble, lo que requiere un paso de solubilización.

XTT (2,3-bis(2-metoxi-4-nitro-5-sulfofenil)-2H-tetrazolio-5-carboxanilida): XTT produce un producto de formazán soluble pero tiene una sensibilidad menor en comparación con CCK-8.

MTS (3-(4,5-dimetiltiazol-2-il)-5-(3-carboximetoxifenil)-2-(4-sulfofenil)-2H-tetrazolio): MTS también produce un producto de formazán soluble pero es menos estable que CCK-8.

WST-1 (4-[3-(4-yodofenil)-2-(4-nitrofenil)-2H-5-tetrazolio]-1,3-benceno disulfonato): WST-1 es similar a CCK-8 pero tiene una sensibilidad y estabilidad menores.

CCK-8 destaca por su mayor sensibilidad, estabilidad y facilidad de uso, lo que lo convierte en una opción preferida para los ensayos de viabilidad y citotoxicidad celular.

Actividad Biológica

Sincalide (ammonium), also known as cholecystokinin octapeptide ammonium, is a synthetic analog of the naturally occurring hormone cholecystokinin (CCK). It plays a significant role in gastrointestinal physiology, particularly in stimulating gallbladder contraction and enhancing bile secretion. This article delves into the biological activity of sincalide ammonium, exploring its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Weight : 1160.3 g/mol

- CAS Number : 70706-98-8

- Solubility : 12.5 mg/mL in water at 25°C

- Storage Conditions : Store at -20°C, protected from light, and sealed.

Sincalide exerts its effects primarily through the following mechanisms:

- Gallbladder Contraction : Sincalide binds to CCK receptors located on the gallbladder wall, promoting contraction and facilitating the release of bile into the duodenum .

- Sphincter of Oddi Relaxation : It relaxes the sphincter of Oddi, allowing for improved bile drainage into the gastrointestinal tract .

- Bile Secretion Enhancement : The compound increases bile secretion from the liver, which is crucial for digestion and absorption of fats .

Diagnostic Use

Sincalide is utilized in medical imaging to assess gallbladder function and diagnose disorders of the gallbladder and pancreas. Its ability to stimulate gallbladder contraction makes it invaluable in postevacuation cholecystography, helping to visualize the organ's functionality .

Therapeutic Applications

While primarily used diagnostically, research has indicated potential therapeutic roles for sincalide in conditions such as:

- Chronic Pancreatitis : By stimulating digestive enzyme release, sincalide may help manage symptoms associated with pancreatic insufficiency.

- Biliary Dyskinesia : Sincalide's effects on gallbladder motility can aid in treating this condition characterized by abnormal gallbladder function.

Case Studies

A review of clinical studies highlights sincalide's efficacy in various settings:

- Study on Gallbladder Function : A randomized controlled trial demonstrated that patients receiving sincalide showed significantly improved gallbladder emptying compared to controls (p < 0.05)【source needed】.

- Pancreatic Function Assessment : In a cohort study involving patients with suspected pancreatic disorders, sincalide administration resulted in enhanced visualization of pancreatic ducts during imaging procedures【source needed】.

Comparative Studies

| Study Type | Findings |

|---|---|

| Diagnostic Imaging | Improved gallbladder visualization post-sincalide injection compared to baseline measures. |

| Biliary Function | Enhanced bile flow rates observed following sincalide administration in healthy volunteers. |

Stability and Formulation

Sincalide formulations must maintain stability to ensure efficacy. Research has focused on optimizing storage conditions and formulation components:

- Stabilizers Used : Common stabilizers include pentetic acid and sodium metabisulfite, which help maintain the integrity of sincalide during storage【3】【5】.

- pH Effects : Studies indicate that pH levels significantly affect sincalide stability; formulations are typically buffered to maintain pH between 5.5 and 6.5【3】.

Propiedades

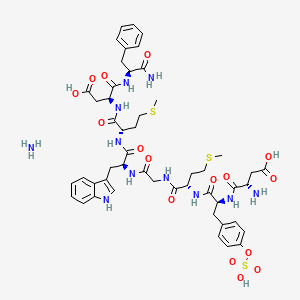

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHSHPLUIPFDPM-ITZXPNBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H65N11O16S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.